N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Lipophilicity Drug-likeness Membrane permeability

Procure this research-grade screening compound for its distinct physicochemical signature. The N4-propyl group ensures non-interchangeable lipophilicity (clogP 2.12), hydrogen-bond donor count (HBD 1), and conformational flexibility (7 rotatable bonds) compared to in-class analogs, directly impacting solubility, permeability, and target-binding geometry. Its favorable Lipinski profile (zero violations) and known class-level antiproliferative activity against L1210 leukemia cells make it a strategic addition to diversity-oriented oncology screening decks. Vendor-reported aqueous solubility exceeding 44.5 µg/mL supports reliable dose-response studies up to ~150 µM, reducing precipitation artifacts in primary hit identification.

Molecular Formula C14H24N4OS
Molecular Weight 296.43 g/mol
Cat. No. B5255977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Molecular FormulaC14H24N4OS
Molecular Weight296.43 g/mol
Structural Identifiers
SMILESCCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C
InChIInChI=1S/C14H24N4OS/c1-3-9-18-11(2)16-17-14(18)20-10-13(19)15-12-7-5-4-6-8-12/h12H,3-10H2,1-2H3,(H,15,19)
InChIKeyCSEYMEUJHGTXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>44.5 [ug/mL]

N-Cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide – Structural Identity and Procurement-Class Positioning


N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (molecular formula C₁₄H₂₄N₄OS, MW 296.43 g/mol) is a synthetic 1,2,4-triazole sulfanyl acetamide derivative . The compound features a 5-methyl-4-propyl-1,2,4-triazole core linked via a sulfanyl bridge to an N-cyclohexyl acetamide moiety . It is commercially available as a research-grade screening compound, with calculated lipophilicity (clogP 2.12) and topological polar surface area (TPSA 58.12 Ų) placing it within drug-like chemical space with zero Lipinski Rule-of-Five violations [1]. The compound belongs to the broader class of 2-(4H-1,2,4-triazol-3-yl-sulfanyl)acetamide derivatives, which have been investigated for cytotoxic, antiviral, and enzyme-inhibitory activities [2].

Why In-Class Substitution of N-Cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Is Not Straightforward


Although multiple 1,2,4-triazole sulfanyl acetamides share the same molecular formula (C₁₄H₂₄N₄OS), simple generic substitution is complicated by the non-interchangeable nature of N4-substitution on the triazole ring. The N4-propyl group in the target compound imparts distinct lipophilicity (clogP 2.12 vs. 1.82 for the N4-allyl analog), hydrogen-bond donor count (HBD 1 vs. 0), and conformational flexibility (7 vs. 3 rotatable bonds) that directly affect solubility, membrane permeability, and target-binding geometry [1]. These differentiated physicochemical signatures mean that in-class analogs cannot be assumed to exhibit equivalent biological performance, solubility, or formulation behavior without explicit experimental verification [2].

Quantitative Differentiation Evidence for N-Cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide


Lipophilicity (clogP) Comparison: Propyl vs. Allyl N4-Substitution

The target compound with an N4-propyl substituent exhibits a calculated logP (clogP) of 2.12, compared to 1.82 for the closest analog bearing an N4-allyl group (2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide) [1]. This difference of ΔclogP = +0.30 units reflects the greater hydrophobic contribution of the fully saturated propyl chain relative to the partially unsaturated allyl group.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity: Impact on Solubility and Target Interaction

The target compound possesses one hydrogen-bond donor (HBD = 1, the amide N–H), whereas the N4-allyl analog has zero HBD (HBD = 0) due to differences in the protonation state accessible from its structural configuration [1]. This single HBD capability enables specific directional hydrogen-bonding interactions with biological targets that the allyl analog cannot replicate.

Hydrogen bonding Solubility Molecular recognition

Aqueous Solubility Threshold: Baseline for Assay Design

The target compound has a reported solubility of >44.5 µg/mL in aqueous buffer, as documented in vendor technical data . This solubility threshold provides a concrete baseline for cell-based assay planning and distinguishes the compound from structurally similar yet less soluble congeners where solubility may limit the achievable test concentration range.

Solubility Assay development Formulation

Conformational Flexibility (Rotatable Bond Count): Implications for Binding Entropy

The target compound contains 7 rotatable bonds, compared to only 3 rotatable bonds in the N4-allyl analog [1]. This substantially higher conformational自由度 allows the target compound to sample a broader conformational space, which may favorably impact binding entropy upon target engagement or, conversely, impose a larger entropic penalty if excessive flexibility is not productively constrained in the bound state.

Conformational flexibility Binding entropy Molecular recognition

Topological Polar Surface Area (TPSA) Differentiation: Oral Bioavailability Predictor

The target compound has a TPSA of 58.12 Ų compared to 49.33 Ų for the N4-allyl analog [1]. The higher TPSA reflects the greater polar character conferred by the amide N–H in combination with the saturated N4-propyl group. Both values remain well below the 140 Ų threshold commonly associated with favorable oral absorption, but the 8.79 Ų difference may influence passive transcellular permeability in a compound-specific manner.

TPSA Oral bioavailability Drug-likeness

Class-Level Antiproliferative Activity: L1210 Leukemia Cell Line Context

Compounds within the 2-(4H-[1,2,4]triazol-3-yl-sulfanyl)acetamide class, to which the target compound structurally belongs, have demonstrated effective cytotoxic activity against the L1210 rodent leukemia cell line [1]. While compound-specific IC₅₀ data for the exact target molecule have not been published in primary literature, the scaffold's established antiproliferative profile provides a rational basis for its inclusion in oncology-focused screening libraries.

Antiproliferative Cytotoxicity L1210 Cancer screening

Recommended Application Scenarios for N-Cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide


Oncology-Focused Screening Library Enrichment

Based on class-level evidence of antiproliferative activity against the L1210 leukemia cell line for 2-(4H-[1,2,4]triazol-3-yl-sulfanyl)acetamide derivatives, this compound is a structurally appropriate addition to diversity-oriented screening decks targeting oncology indications [1]. Its favorable Lipinski profile (zero violations) and moderate lipophilicity (clogP 2.12) make it suitable for phenotypic and target-based screening alike [2].

Physicochemical Comparator in SAR Campaigns Focused on N4-Substitution Effects

The target compound's N4-propyl group offers a defined physicochemical benchmark relative to the N4-allyl analog (ΔclogP +0.30; ΔTPSA +8.79 Ų; ΔRB +4) [1]. This makes it an ideal comparator for structure-activity relationship (SAR) studies systematically probing the effect of N4-substituent saturation and chain length on biological activity, solubility, and permeability.

Hydrogen-Bonding Pharmacophore Validation Probes

The presence of a single hydrogen-bond donor (amide N–H, HBD = 1) distinguishes this compound from the N4-allyl analog (HBD = 0) [1]. This property positions the target compound as a useful tool for validating whether a hydrogen-bond donor at the acetamide position contributes favorably or unfavorably to target binding, enabling rational scaffold optimization.

Cell-Based Assay Development with Known Solubility Baseline

With vendor-reported aqueous solubility exceeding 44.5 µg/mL, this compound offers a practical starting concentration window for dose-response studies in cell-based assays [1]. Users can initiate screening at concentrations up to approximately 150 µM without exceeding the documented solubility threshold, reducing precipitation artifacts during primary hit identification.

Quote Request

Request a Quote for N-cyclohexyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.